2-Chloro-5-trifluoroacetylthiophene
Description
2-Chloro-5-trifluoroacetylthiophene is a thiophene derivative characterized by a chlorine substituent at the 2-position and a trifluoroacetyl group (-COCF₃) at the 5-position of the aromatic heterocycle. Thiophene derivatives are widely studied for their electronic properties, reactivity, and applications in pharmaceuticals, agrochemicals, and materials science. The trifluoroacetyl group introduces strong electron-withdrawing effects, which influence the compound’s chemical behavior, such as electrophilic substitution patterns and stability under reaction conditions .
For instance, substituents like chlorine and acyl groups modulate solubility, melting points, and reactivity .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3OS/c7-4-2-1-3(12-4)5(11)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMKUBCRLMOZNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374077 | |
| Record name | 2-Chloro-5-trifluoroacetylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771-83-5 | |
| Record name | 2-Chloro-5-trifluoroacetylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 771-83-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 2-Chloro-5-trifluoroacetylthiophene typically involves the reaction of 2-chlorothiophene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity .
Chemical Reactions Analysis
2-Chloro-5-trifluoroacetylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The trifluoroacetyl group can participate in addition reactions with nucleophiles.
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-5-trifluoroacetylthiophene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-trifluoroacetylthiophene involves its interaction with specific molecular targets. The chloro and trifluoroacetyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity . The pathways involved in these interactions are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares 2-Chloro-5-trifluoroacetylthiophene with similar thiophene derivatives:
Key Observations:
- Electron-Withdrawing Effects : The trifluoroacetyl group in this compound is significantly more electron-withdrawing than methyl (-CH₃) or acetyl (-COCH₃) groups, making the thiophene ring highly electrophilic. This property enhances its suitability for reactions requiring activated aromatic systems, such as Suzuki-Miyaura couplings .
- Steric Considerations : The bulkier trifluoroacetyl group may hinder certain reactions compared to smaller substituents like chlorine or methyl.
- Solubility : Trifluoroacetyl derivatives are typically less polar than carboxylic acids (e.g., 5-Chlorothiophene-2-carboxylic acid) but more polar than methyl-substituted analogs .
Reactivity and Stability
- Electrophilic Substitution : Chlorine at the 2-position directs incoming electrophiles to the 5-position, which is already occupied by the trifluoroacetyl group. This steric and electronic hindrance may limit further substitution compared to 2-Chloro-5-methylthiophene, where the methyl group is less deactivating .
- Hydrolytic Stability : The trifluoroacetyl group is more resistant to hydrolysis than acetyl groups due to the strong electron-withdrawing effect of fluorine atoms, which stabilize the carbonyl against nucleophilic attack .
Biological Activity
2-Chloro-5-trifluoroacetylthiophene is a compound of significant interest due to its diverse biological activities. This article delves into the biological mechanisms, pharmacological effects, and potential applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro group and a trifluoroacetyl moiety attached to a thiophene ring. Its chemical formula is .
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an antitubercular agent and its interactions with different biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of thiophenes have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.
Antitubercular Properties
A notable study demonstrated that thiophene derivatives, including this compound, act as precursors for antitubercular agents targeting the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). This enzyme is crucial for the biosynthesis of mycobacterial cell walls, making it a valuable target in tuberculosis treatment .
Case Studies
- Case Study on Antitubercular Activity : In a comparative study involving various thiophene derivatives, this compound exhibited significant inhibitory activity against Mycobacterium tuberculosis. The study utilized both in vitro and in vivo models to assess efficacy, with results indicating a dose-dependent response .
- Toxicological Assessment : A toxicological evaluation revealed that while the compound exhibits biological activity, it also poses certain risks, including skin irritation and potential respiratory effects upon exposure. The safety profile emphasizes the need for careful handling in laboratory settings .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
